4-(4-methylbenzenesulfonyl)-N-phenylpiperazine-1-carbothioamide
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Overview
Description
The compound “4-(4-methylbenzenesulfonyl)-N-phenylpiperazine-1-carbothioamide” is a complex organic molecule. It is related to the class of compounds known as sulfonyl chlorides, specifically 4-methylbenzenesulfonyl chloride . Sulfonyl chlorides are a group of organosulfur compounds and are widely used in organic synthesis .
Chemical Reactions Analysis
The chemical reactions involving sulfonyl chlorides are well-studied. They are known to react with amines to form sulfonamides and with alcohols to form sulfonate esters . In the context of “this compound”, specific reaction pathways or analyses are not directly available in the retrieved data.Scientific Research Applications
Antibacterial Activity
Research has indicated that derivatives of benzenesulfonamide, including compounds structurally related to 4-(4-methylbenzenesulfonyl)-N-phenylpiperazine-1-carbothioamide, have shown promising antibacterial activity. For instance, novel 4-chloro-2-mercaptobenzenesulfonamide derivatives have been synthesized and tested for their in vitro antibacterial efficacy against anaerobic Gram-positive bacterial strains, with some compounds demonstrating significant activity (J. Sławiński et al., 2013).
Antimicrobial Activities
Another study focused on the synthesis of eperezolid-like molecules, which included the preparation of carbothioamide derivatives. These compounds were evaluated for their antimicrobial activities, particularly against Mycobacterium smegmatis, a model organism for tuberculosis research. The findings revealed high anti-Mycobacterium smegmatis activity, showcasing the potential of such compounds in antimicrobial applications (Meltem Yolal et al., 2012).
Anticancer Effects
Further research has explored the anticancer effects of new dibenzenesulfonamides, which, like this compound, fall within the sulfonamide chemical family. These studies have highlighted their potential in inducing apoptosis and autophagy pathways in cancer cells, in addition to their inhibitory effects on carbonic anhydrase isoenzymes associated with cancer, such as hCA IX and hCA XII (H. Gul et al., 2018).
Corrosion Inhibition
Compounds structurally similar to this compound have also been investigated for their utility as corrosion inhibitors. For example, N-((8-hydroxyquinolin-5-yl)methyl)-4-methylpiperazine-1-carbothioamide and its analogs have been assessed for their effectiveness in inhibiting C22E steel corrosion in hydrochloric acid solution, demonstrating significant inhibition efficacy and highlighting the potential for applications in materials science and engineering (H. About et al., 2020).
Safety and Hazards
Properties
IUPAC Name |
4-(4-methylphenyl)sulfonyl-N-phenylpiperazine-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S2/c1-15-7-9-17(10-8-15)25(22,23)21-13-11-20(12-14-21)18(24)19-16-5-3-2-4-6-16/h2-10H,11-14H2,1H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCQYSYUHPCSBBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=S)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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